amine hydrochloride](/img/structure/B13461459.png)
[(3-Fluorocyclobutyl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluorocyclobutyl)methylamine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClFN It is a derivative of cyclobutylamine, where a fluorine atom is attached to the cyclobutyl ring, and the amine group is methylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorocyclobutyl)methylamine hydrochloride typically involves the following steps:
Fluorination of Cyclobutylmethylamine: The starting material, cyclobutylmethylamine, undergoes fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the cyclobutyl ring.
Methylation of the Amine Group: The fluorinated intermediate is then subjected to methylation using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to obtain the methylated amine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of (3-Fluorocyclobutyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-Fluorocyclobutyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as halides, thiols, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halides (e.g., NaCl, KBr), thiols (e.g., thiophenol), amines (e.g., aniline) in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutylmethylamine derivatives.
科学的研究の応用
(3-Fluorocyclobutyl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Fluorocyclobutyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The methylated amine group can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.
類似化合物との比較
(3-Fluorocyclobutyl)methylamine hydrochloride can be compared with other similar compounds such as:
Cyclobutylamine: Lacks the fluorine atom and methyl group, resulting in different chemical and biological properties.
[(3,3-Difluorocyclobutyl)methyl]amine hydrochloride: Contains two fluorine atoms, which may alter its reactivity and interactions.
[(3-Chlorocyclobutyl)methyl]amine hydrochloride:
特性
分子式 |
C6H13ClFN |
|---|---|
分子量 |
153.62 g/mol |
IUPAC名 |
1-(3-fluorocyclobutyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-8-4-5-2-6(7)3-5;/h5-6,8H,2-4H2,1H3;1H |
InChIキー |
YLGQDSIZWPFVNP-UHFFFAOYSA-N |
正規SMILES |
CNCC1CC(C1)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
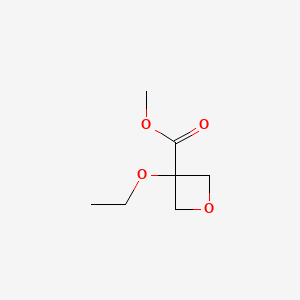
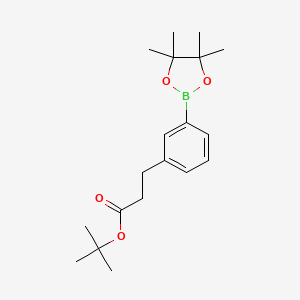
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)
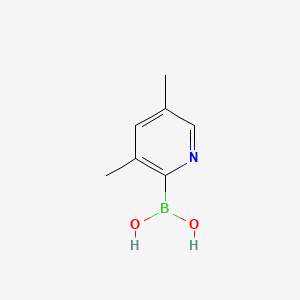
![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)
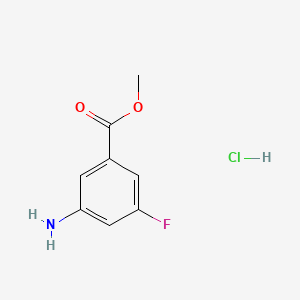
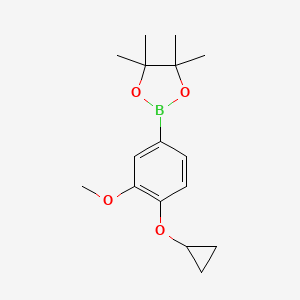
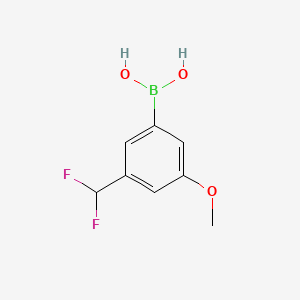
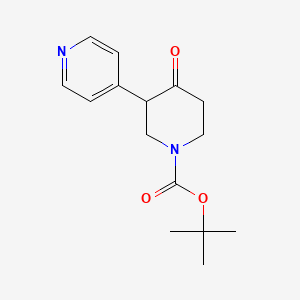
![1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride](/img/structure/B13461453.png)
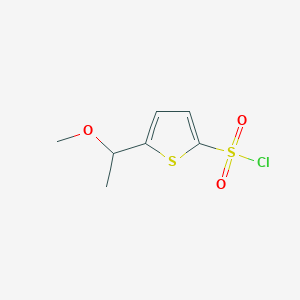
![[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid](/img/structure/B13461462.png)
